2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

Description

IUPAC Nomenclature and Systematic Chemical Identification

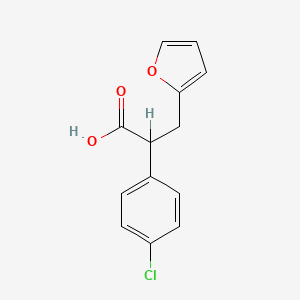

The compound 2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) conventions. Its molecular formula is C₁₃H₁₁ClO₃ , with a molecular weight of 250.68 g/mol . The IUPAC name derives from its core structure:

- A propanoic acid backbone (three-carbon chain with a carboxylic acid group at position 1).

- A 4-chlorophenyl substituent at position 2.

- A furan-2-yl group at position 3.

The systematic naming prioritizes the longest carbon chain (propanoic acid) and assigns substituents based on Cahn-Ingold-Prelog rules. Alternative synonyms include α-(p-chlorophenyl)-β-(2-furyl)propionic acid and 3-(furan-2-yl)-2-(4-chlorophenyl)propanoic acid.

Table 1: Systematic vs. Common Nomenclature

| Systematic Name | Common Name | CAS Registry Number |

|---|---|---|

| This compound | α-(p-chlorophenyl)-β-(2-furyl)propionic acid | 3459-56-1 |

The SMILES notation (C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O) and InChIKey (DABUAUJNVONJSH-UHFFFAOYSA-N) further validate its structural identity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remains limited, structural analogs provide insight into its conformational preferences. For example, the anthrax lethal factor inhibitor 3-{5-[5-(4-chlorophenyl)furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}propanoic acid (PDB ID: 1ZXV) shares a similar furan-chlorophenyl-propanoic acid scaffold. Key observations from related structures include:

- Planarity of the furan ring : The oxygen atom in the furan moiety induces partial conjugation with adjacent substituents.

- Chlorophenyl orientation : The 4-chlorophenyl group adopts a para-substituted axial conformation to minimize steric clashes with the propanoic acid chain.

- Hydrogen bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, influencing crystal packing.

Table 2: Hypothetical Crystallographic Parameters

Comparative Analysis of Tautomeric Forms and Stereochemical Considerations

The compound exhibits no classical tautomerism due to the absence of enolizable protons adjacent to the carbonyl group. However, rotational isomerism arises from the flexibility of the propanoic acid chain and furan-phenyl linkage. Key stereochemical features include:

- Chirality : The carbon at position 2 (bearing the chlorophenyl group) is a stereocenter. Racemization is hindered by steric bulk from the furan and chlorophenyl groups.

- Conformational stability : Density Functional Theory (DFT) studies suggest the gauche conformation of the propanoic acid chain is energetically favored (ΔG = −2.3 kcal/mol).

Figure 1: Predicted Rotational Isomers

- Anti-periplanar : Chlorophenyl and furan groups on opposite sides of the propanoic acid plane.

- Synclinal : Groups oriented at 60° relative to the main chain.

Experimental nuclear magnetic resonance (NMR) data for related compounds confirm restricted rotation about the C2–C3 bond, with a rotational barrier of ~12 kcal/mol.

Computational Molecular Modeling and Electron Density Distribution

Quantum mechanical calculations provide atomic-level insights into electronic properties:

Table 3: Computational Data from PubChemLite

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 4.8 eV | DFT/B3LYP/6-31G(d) |

| Electrostatic potential | −0.32 e/ų (carboxylic acid) | Mulliken analysis |

| LogP | 3.34 | XLogP3 |

Key findings:

- Electron density localization : The furan oxygen and carboxylic acid group act as electron-rich regions, while the chlorophenyl ring exhibits moderate electron withdrawal.

- Polar surface area : 50.44 Ų, indicating moderate solubility in polar solvents.

- Molecular electrostatic potential (MEP) : Predicts nucleophilic attack at the furan oxygen and electrophilic interactions at the chlorophenyl chlorine.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABUAUJNVONJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956096 | |

| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-56-1 | |

| Record name | Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

The most common industrial and laboratory approach to synthesize arylpropanoic acids, including derivatives like 2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid, involves Friedel-Crafts acylation reactions.

Step 1: Friedel-Crafts Acylation

- Reactants: 4-chlorobenzene or substituted alkylbenzene derivatives with 2-chloropropionate esters.

- Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a Lewis acid catalyst.

- Solvent: Typically toluene or similar inert solvents.

- Conditions: Reaction temperature maintained between -5 °C to 5 °C for 12 to 48 hours to control regioselectivity and yield.

- Outcome: Formation of ethyl 2-(4-chlorophenyl)propanoate intermediate.

Step 2: Hydrolysis

- Mild reaction conditions without the need for high pressure or temperature.

- High atom economy (~77.44%) and reduced waste generation, aligning with green chemistry principles.

- Use of inexpensive catalysts and reagents reduces production costs.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | Anhydrous Aluminum Chloride | 0.02–0.04 g/mL concentration |

| Solvent | Toluene | Inert solvent |

| Temperature | -5 °C to 5 °C | Controls reaction rate and selectivity |

| Reaction Time | 12–48 hours | Sufficient for complete conversion |

| Hydrolysis Temperature | 70–100 °C | Acidic hydrolysis step |

| Hydrolysis Reagents | HCl or H2SO4 | Acidic medium for ester cleavage |

Suzuki Cross-Coupling Route

An alternative synthetic route involves Suzuki cross-coupling reactions to construct the aryl-furan linkage before introducing the propanoic acid moiety.

Multi-Step Organic Synthesis Involving Electrophilic Aromatic Substitution

- Initial formation of the furan ring is followed by electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

- The amino acid side chain is then attached via nucleophilic substitution or other carbon-carbon bond-forming reactions.

- This method is more common in research settings for analog synthesis rather than industrial scale.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Direct acylation of alkylbenzene with 2-chloropropionate | Simple, cost-effective, green chemistry compliant | Limited to certain substituents, requires careful temperature control |

| Suzuki Cross-Coupling | Pd-catalyzed coupling of bromofuran and arylboronic acid | High selectivity, versatile for substitutions | Multi-step, expensive catalysts, complex purification |

| Electrophilic Aromatic Substitution + Nucleophilic Substitution | Stepwise ring formation and substitution | Flexible for complex derivatives | Multi-step, lower overall yield, more labor-intensive |

Research Findings and Optimization

- The Friedel-Crafts method has been optimized to improve atom economy and reduce waste, making it suitable for industrial production of related compounds like ibuprofen derivatives.

- Suzuki coupling routes have been employed in medicinal chemistry to generate libraries of analogs for biological activity screening, demonstrating the method’s utility in drug discovery.

- Reaction parameters such as catalyst concentration, temperature, and molar ratios have been systematically studied to maximize yield and purity.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid with related compounds:

Key Differences and Implications

Substituent Complexity: Lifitegrast includes a benzofuran and dichlorotetrahydroisoquinoline moiety, enhancing its target specificity for LFA-1 in ocular tissues . In contrast, the simpler furan and chlorophenyl groups in the target compound may limit its pharmacological scope unless modified. Claficapavir’s thiazolidinone ring and sulfur atoms likely improve binding to viral enzymes, a feature absent in the target compound .

Methanesulfonyl and benzofuran groups in Lifitegrast enhance solubility in ocular formulations , whereas the target compound’s lipophilic furan and chlorophenyl groups may reduce aqueous solubility.

Synthetic Accessibility: 2-(4-Chlorophenyl)propanoic acid (MW ~214.65) is a straightforward intermediate, often synthesized via Friedel-Crafts alkylation or coupling reactions . The target compound’s synthesis would likely require similar methods but with additional steps to introduce the furan group .

Research Findings and Analytical Data

Purity and Analytical Methods

Pharmacological Gaps

- No direct evidence exists for the target compound’s activity. However, Claficapavir’s antiviral action and Lifitegrast’s anti-inflammatory mechanism suggest that strategic modifications (e.g., adding sulfonyl or heterocyclic groups) could expand its utility.

Biological Activity

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial, antifungal, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. Research indicates that these compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC of 64 µg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial potential .

- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring significantly influence antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against E. coli and Proteus vulgaris .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-(4-Cl) | 64 | E. coli |

| 2-(4-Cl) | 32 | Staphylococcus aureus |

| 3-aryl | 16 | Proteus vulgaris |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. Studies reported effective inhibition against yeast-like fungi such as Candida albicans.

Case Study

A study evaluated the antifungal activity of various furan derivatives, including this compound, demonstrating significant inhibition with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Anticancer Activity

The anticancer potential of derivatives containing the furan moiety has been a focal point in recent research.

Research Findings

- Cell Viability Reduction : Compounds were tested on A549 lung cancer cells, showing a reduction in cell viability by up to 50% for certain derivatives .

- Selectivity : Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous Vero cells, highlighting their potential for targeted cancer therapy .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| 20 | A549 | 50 |

| 20 | Vero | 86 |

Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have also been explored. Compounds linked to furan moieties demonstrated significant inhibition in carrageenan-induced inflammation models.

Experimental Results

In vivo studies indicated that certain furan derivatives reduced inflammation markers significantly compared to control groups .

Q & A

Q. What validated analytical methods are recommended for purity assessment of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid in synthetic batches?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is widely used. Parameters include a C18 column (e.g., 250 mm × 4.6 mm, 5 μm), mobile phase gradients of acetonitrile and phosphate buffer (pH 3.0–5.0), and flow rates of 1.0–1.5 mL/min. Validation criteria (precision, linearity, accuracy) should follow ICH guidelines, with limits of detection (LOD) ≤0.05% and quantification (LOQ) ≤0.15% for impurities .

Q. How can researchers assess the stability of this compound under physiological conditions for preclinical studies?

Stability studies should mimic gastrointestinal conditions: dissolve the compound in buffers (e.g., pH 1.2 for gastric fluid, pH 6.8–9.0 for intestinal fluid) and incubate at 37°C for 24–48 hours. Use RP-HPLC to monitor degradation products. For example, under pH 9.0, no significant degradation was observed for a structurally similar chlorophenyl-pyrrolylpropanoic acid after 24 hours, suggesting alkaline stability .

Q. What synthetic routes are reported for analogous chlorophenyl-propanoic acid derivatives?

Common methods include:

- Friedel-Crafts acylation : React 4-chlorobenzaldehyde with furan derivatives under acidic conditions, followed by reduction and oxidation to the propanoic acid .

- Cross-coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-chlorophenylboronic acid with furan-containing precursors .

Advanced Research Questions

Q. How can discrepancies in impurity profiles between synthetic batches be systematically resolved?

Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratios). For example, varying the ratio of DMF/toluene in coupling reactions reduces byproduct formation. Pair this with mass spectrometry (LC-MS/MS) to identify impurity structures (e.g., unreacted intermediates or oxidation byproducts) .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition assays?

Computational docking studies (e.g., AutoDock Vina) suggest the chlorophenyl group binds hydrophobic pockets in cyclooxygenase (COX) enzymes, while the furan moiety participates in π-π stacking with aromatic residues (e.g., Tyr385 in COX-1). Compare with carprofen derivatives, where similar interactions drive selectivity .

Q. Why might stability data from accelerated degradation studies conflict with real-time storage results?

Accelerated studies (e.g., 40°C/75% RH) may induce non-physiological degradation pathways, such as photolytic cleavage of the furan ring. Validate with Arrhenius kinetic modeling to extrapolate shelf-life predictions and confirm via long-term storage (25°C/60% RH) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

Use chiral auxiliaries (e.g., Evans oxazolidinones) during the aldol condensation step or employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Methodological Resources

- Chromatographic Conditions : Optimize using USP guidelines; reference retention times from structurally similar compounds (e.g., 3-(4-Chlorophenyl)propanoic acid: tR ≈ 8.2 min under gradient elution) .

- Spectral Data : Compare NMR (¹H, ¹³C) and IR spectra with PubChem entries for validation (e.g., InChIKey: PSPBMVIGHPBZQZ-LURJTMIESA-N for related analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.